![molecular formula C66H90O37 B1247796 Dipsanoside A CAS No. 889678-62-0](/img/structure/B1247796.png)
Dipsanoside A
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Overview
Description
Synthesis Analysis
The synthesis of Dipsanoside A, along with another compound, was achieved from the plant Dipsacus asper. The isolation process led to the identification of this compound as an iridoid glucoside tetramer, the first of its kind with four glucoside units. The synthesis involved the extraction and purification from natural sources, followed by analysis through 1D and 2D NMR techniques to determine its structure (Xiao-yan Tian et al., 2006).
Molecular Structure Analysis
This compound's molecular structure was elucidated using a combination of 1D and 2D NMR data. This detailed analysis was critical in determining its complex structure as an iridoid glucoside tetramer, highlighting the compound's unique arrangement of glucoside units. The structure of this compound serves as a fascinating example of natural product chemistry, showcasing the complexity and diversity of compounds isolated from plants (Xiao-yan Tian et al., 2006).
Scientific Research Applications
Isolation and Structural Analysis
Dipsanoside A, along with other similar compounds, was isolated from Dipsacus asper. These compounds represent the first-reported iridoid tetramers with four glucosides. Their structures were determined through analysis of 1D and 2D NMR data and comparison with model compounds. This research highlights the structural uniqueness of this compound among iridoid glucosides (Tian, Wang, Yu, & Fang, 2006).
Chemical Composition Studies
Further studies on Dipsaci Radix, which contains this compound, involved isolating various compounds to understand its chemical constituents. This study isolated several iridoid glycosides and lignans, providing a deeper understanding of the chemical makeup of Dipsacus asper (Xin-guan, 2014).
HIV-1 Integrase Inhibition Activities
Investigations into the biological activities of this compound and related compounds found that some of these compounds, including this compound, displayed weak activities against HIV-1 integrase. This suggests potential applications in antiviral research, particularly for HIV (Sun, Ma, Zhang, Huang, Ding, Hu, Tu, & Guo, 2015).
Anti-Osteoarthritis Research
Recent studies in 2023 explored the active ingredients of Dipsaci Radix in treating osteoarthritis. The study aimed to identify the main active components effective against osteoarthritis and compare the differences between raw and wine-processed Dipsaci Radix. This study provides insights into the therapeutic potential of this compound in osteoarthritis treatment (Lv, Wu, Hong, Wei, Zhao, Tang, Li, Ge, Li, & Du, 2023).
Polymer Iridoid Glucosides Research
A study in 2019 focused on polymer iridoid glucosides isolated from Dipsacus asper, including this compound. This research adds to the understanding of these compounds' chemical structures and potential applications, although it was found that they were inactive in anti-inflammatory activity (Duan, Ai, Qian, Zhang, & Mei, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Dipsanoside A is a novel tetrairidoid glucoside derived from Dipsacus asper . This perennial plant is widespread in China and has been used in traditional Chinese medicine for hundreds of years . The primary targets of this compound are osseous cells, where it acts as a fissiparism promoter .
Mode of Action
It is known that this compound has potential applications due to its anti-inflammatory and antitumor effects .
Biochemical Pathways
It is known that this compound is involved in the regulation of inflammation and tumor growth
Result of Action
This compound has been reported to have potential abortifacient effects in pregnant women and may also influence bone growth . It also exhibits anti-inflammatory and antitumor effects .
properties
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCDHIJCNLFPY-OWONSMEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(/C=O)\[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90O37 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1475.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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